4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone

Description

4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone is a nitro-substituted benzophenone derivative characterized by a branched alkyl chain (1,1,2-trimethylbutyl) at the para position of the benzophenone backbone. Benzophenones are widely recognized for their roles in ultraviolet (UV) light absorption, polymer stabilization, and synthetic applications, such as dye and pharmaceutical intermediates . The introduction of a nitro group and a bulky alkyl chain in this compound likely modifies its electronic properties, solubility, and reactivity compared to simpler benzophenone derivatives. These structural features may enhance its suitability for specialized applications, such as photoinitiators or stabilizers in high-energy environments.

Properties

CAS No. |

65253-42-1 |

|---|---|

Molecular Formula |

C20H23NO3 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

[4-(2,3-dimethyl-3-nitropentan-2-yl)phenyl]-phenylmethanone |

InChI |

InChI=1S/C20H23NO3/c1-5-20(4,21(23)24)19(2,3)17-13-11-16(12-14-17)18(22)15-9-7-6-8-10-15/h6-14H,5H2,1-4H3 |

InChI Key |

QMKCRAPASOFFPS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone typically involves the nitration of a suitable benzophenone precursor. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Strong nucleophiles such as hydroxide ions or alkoxide ions in polar aprotic solvents.

Major Products Formed

Reduction: 4-(2-Amino-1,1,2-trimethylbutyl)benzophenone.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis: 4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone is employed as a reagent for synthesizing other organic compounds. Its nitro group can undergo reduction reactions to yield various derivatives, such as 4-(2-amino-1,1,2-trimethylbutyl)benzophenone.

- Photochemical Applications: The benzophenone structure allows it to absorb UV light and participate in photochemical reactions, making it useful in studies involving light-induced transformations.

Biology

- Biological Activity Studies: Research has indicated potential biological activities of this compound, particularly its interactions with biomolecules. The nitro group can be reduced to form reactive intermediates that may interact with cellular components.

- Antitumor Activity: Preliminary studies have shown that derivatives of benzophenones exhibit antitumor effects in xenograft models, suggesting potential therapeutic applications.

Medicine

Industry

- Specialty Chemicals Production: this compound is used in the manufacturing of specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Anticancer Effects

Objective: Evaluate the anticancer effects of this compound derivatives in breast cancer models.

Results: The study demonstrated significant apoptosis induction in cancer cells with minimal cytotoxicity towards normal cells. This suggests a selective action that could be beneficial for therapeutic applications.

Case Study 2: Antimicrobial Efficacy

Objective: Assess the antimicrobial efficacy of the compound against resistant bacterial strains.

Results: The compound exhibited effective inhibition of growth in multi-drug resistant strains, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone involves its interaction with molecular targets through its nitro and benzophenone functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzophenone moiety can participate in photochemical reactions, absorbing UV light and undergoing photochemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Benzophenone: The parent compound lacks substituents on the aromatic rings, enabling broad-spectrum UV absorption and use in perfumes, optical filters, and polymer protection .

- Michler’s Ketone (4,4'-Bis(dimethylamino)benzophenone): Features electron-donating dimethylamino groups at para positions, enhancing its utility in dye synthesis and photochemical reactions. Its water insolubility limits applications in aqueous systems .

Physical and Chemical Properties

Stability and Environmental Impact

- Benzophenone: Susceptible to photodegradation but widely regarded as low-toxicity .

- This compound: The nitro group may increase persistence in environmental matrices, necessitating careful waste management.

Key Research Findings and Gaps

- Spectroscopic Data: Computational studies (e.g., DFT/6-311G) on benzophenone derivatives suggest that the nitro group in this compound could redshift UV absorption, but experimental validation is lacking.

Biological Activity

4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone is a synthetic compound recognized for its potential biological activities and applications in medicinal chemistry. Its structure includes a benzophenone moiety with a nitroalkyl substituent, which contributes to its reactivity and interaction with biological systems. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

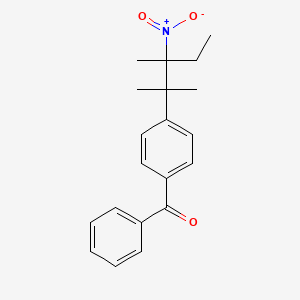

The chemical structure of this compound can be represented as follows:

This compound features:

- A benzophenone core that can participate in photochemical reactions.

- A nitro group that can undergo reduction, forming reactive intermediates.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its functional groups. The nitro group can be reduced to form reactive species that may interact with nucleophiles in biological systems. The benzophenone moiety allows for absorption of UV light, leading to photochemical transformations that can affect cellular processes.

Anti-inflammatory Properties

Research indicates that benzophenone derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models:

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | Not specified | TNF-α |

| 12 (analog) | 4 | TNF-α |

| 13 (analog) | 6 | TNF-α |

These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating cytokine production .

Antioxidant Activity

The antioxidant potential of benzophenone derivatives has been explored through various assays. Compounds with similar structures have demonstrated free radical scavenging abilities. The presence of hydroxyl groups in related compounds has been linked to enhanced antioxidant activity:

| Compound | Antioxidant Activity (TEAC value) |

|---|---|

| Benzophenone derivative A | 2.1 ± 0.05 mmol L^-1 |

| Benzophenone derivative B | 1.45 ± 0.08 mmol L^-1 |

The presence of free phenolic hydroxyl groups significantly contributes to the antioxidant capacity of these compounds .

Cytotoxicity and Anticancer Activity

Studies have also investigated the cytotoxic effects of benzophenone derivatives on cancer cell lines. For example, certain analogs have shown promising results against Ehrlich ascites tumor (EAT) cells:

| Compound | % Cell Viability (EAT cells) |

|---|---|

| Compound 31 (analog) | 39% at 10 µM |

| Control (untreated) | 100% |

These results indicate that modifications to the benzophenone structure can enhance its anticancer properties through mechanisms involving apoptosis induction .

Case Studies

Several studies have focused on the biological implications of benzophenone derivatives:

- Inhibition of Pro-inflammatory Cytokines : A study demonstrated that specific analogs inhibited TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), highlighting their potential role in managing inflammatory conditions .

- Antioxidant Studies : Research on various benzophenone derivatives showed significant antioxidant activities correlated with their structural features, particularly the presence of hydroxyl groups .

- Cytotoxicity Assessments : Investigations into the anticancer properties revealed that certain derivatives effectively reduced cell viability in cancer models through apoptosis-related pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.